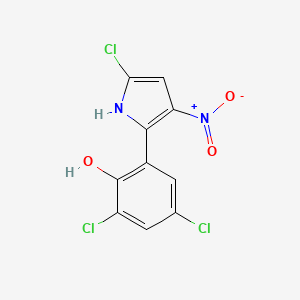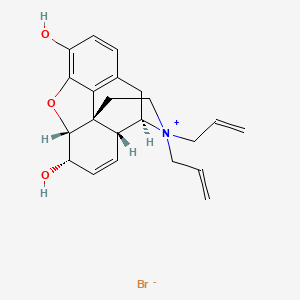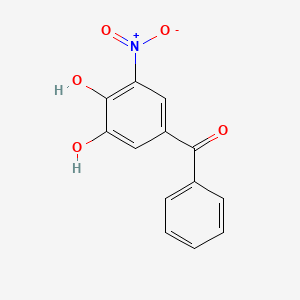![molecular formula C30H46O6 B1237114 (3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one CAS No. 123746-67-8](/img/structure/B1237114.png)
(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one is a natural product found in Tricholoma scalpturatum, Tricholoma saponaceum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
A study explored tetrahydrofuran analogues of muscarinic agents, focusing on their ability to displace (-)-[3H]-3-quinuclidinyl benzilate from muscarinic receptors in various tissues. This research offers insights into the compound's relevance to efficacy and selectivity in receptor interaction (Nordvall et al., 1992).
Crystallography and Polymorphism
Research on 3,5-bis(1,1-dimethylethyl)-5‘-phenylspiro[bicyclo[3.1.0]hex-3-ene-6,7‘-[6,8]dioxabicyclo[3.2.1]octane]-2,2‘-dione displayed concomitant polymorphism, showcasing the flexible nature of hydrogen bonding and its influence on polymorph formation in such compounds (Kumar et al., 2004).
Synthetic Chemistry
The synthesis of an optically active, highly functionalized cyclopentane using a dirhodium(II)-catalyzed C-H insertion reaction was achieved, demonstrating the compound's utility in complex organic synthesis (Yakura et al., 1999).
Another study focused on the non-iterative asymmetric synthesis of C15 polyketide spiroketals, highlighting the compound's role in the creation of complex organic structures with potential therapeutic applications (Meilert et al., 2004).
Chemical Synthesis and Analysis
Syntheses of diastereoisomers of 2,8-dioxabicyclo[3.2.1]octane derivatives were achieved, showing the compound's importance in studying the degradation products of certain alkaloids (KongkathipBoonsong et al., 1999).
Eigenschaften
CAS-Nummer |
123746-67-8 |
|---|---|
Produktname |
(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one |
Molekularformel |
C30H46O6 |
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one |
InChI |
InChI=1S/C30H46O6/c1-20-7-10-23(26(2,3)24(20)12-9-22-14-18-33-25(22)31)11-8-21-13-15-30(34-19-21)28(6)16-17-29(32,36-30)27(4,5)35-28/h9,21,23-24,32H,1,7-8,10-19H2,2-6H3/b22-9-/t21-,23-,24?,28-,29-,30?/m0/s1 |
InChI-Schlüssel |
SCWVCRCOVNDPJB-YUXBFPDTSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@](C(O1)(C)C)(OC23CC[C@@H](CO3)CC[C@@H]4CCC(=C)C(C4(C)C)C/C=C\5/CCOC5=O)O |
SMILES |
CC1(C(CCC(=C)C1CC=C2CCOC2=O)CCC3CCC4(C5(CCC(O4)(C(O5)(C)C)O)C)OC3)C |
Kanonische SMILES |
CC1(C(CCC(=C)C1CC=C2CCOC2=O)CCC3CCC4(C5(CCC(O4)(C(O5)(C)C)O)C)OC3)C |
Synonyme |
saponaceolide B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



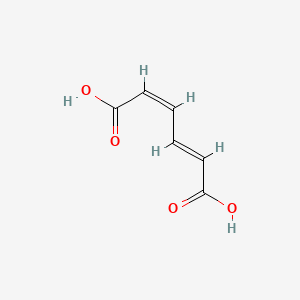
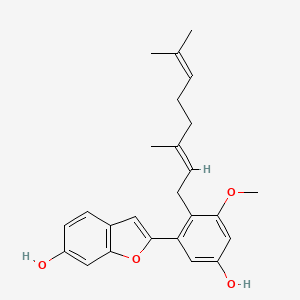
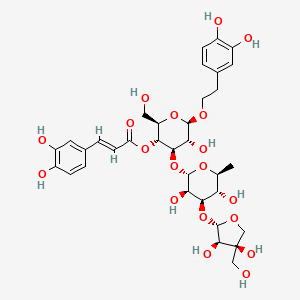
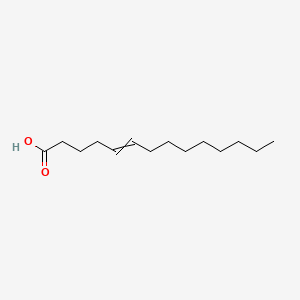
![N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide](/img/structure/B1237040.png)
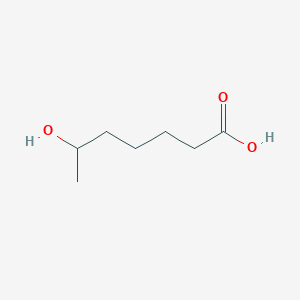
![(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1237045.png)
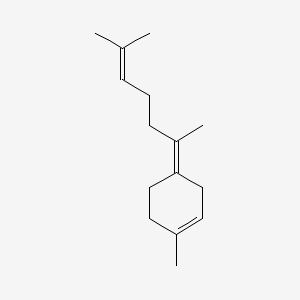
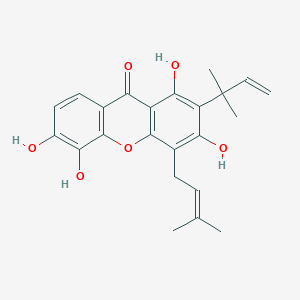
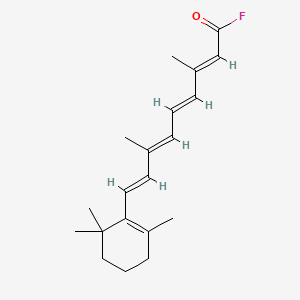
![(18E,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1237051.png)
